N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electron-accepting properties, and a furan ring, which contributes to its electron-donating characteristics. The combination of these moieties makes it a promising candidate for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Preparation Methods
The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core and the furan ring. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of o-phenylenediamine with sulfur and carbon disulfide, followed by oxidation.
Synthesis of the Furan Ring: The furan ring can be synthesized via the acid-catalyzed cyclization of 2,5-hexanedione.
Coupling of the Furan Ring with the Benzothiadiazole Core: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the furan ring and the benzothiadiazole core.
Chemical Reactions Analysis
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.
Reduction: The benzothiadiazole core can be reduced to form dihydrobenzothiadiazole derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl group on the propyl chain can undergo nucleophilic substitution reactions with halides to form ethers or esters.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its potential as a fluorescent probe for biological imaging is being explored due to its photophysical properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to interact with specific molecular targets is of interest.
Industry: It is being investigated for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs) due to its electron-accepting and donating properties.
Mechanism of Action
The mechanism by which N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE exerts its effects is primarily through its interaction with electron-rich and electron-deficient sites within molecules. The benzothiadiazole core acts as an electron acceptor, while the furan ring acts as an electron donor. This dual functionality allows the compound to participate in charge transfer processes, which are crucial for its applications in materials science and biology. The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to modulate electron flow is a key aspect.
Comparison with Similar Compounds
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can be compared with other compounds that have similar structural features, such as:
2,5-Dimethylfuran: Known for its use as a biofuel and in organic synthesis.
Benzothiadiazole: Widely used in the development of organic semiconductors and as a building block in medicinal chemistry.
Furaneol® (4-Hydroxy-2,5-dimethyl-3(2H)-furanone): Used in the food industry for its flavor properties.
The uniqueness of this compound lies in its combination of electron-donating and electron-accepting properties, which makes it particularly valuable for applications in organic electronics and photonics.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-12(10(2)22-9)15(20)5-6-17-16(21)11-3-4-13-14(8-11)19-23-18-13/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWASKLPDIGJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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